2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a carbamoylmethyl group, an oxo group, and a carboxylic acid group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of urea with malonic acid derivatives under controlled conditions to form the pyrimidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, hydroxylated compounds, and other functionalized molecules that retain the core structure of the original compound.
Scientific Research Applications
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-3-carboxylic acid
- 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid
Uniqueness
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7N3O4 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7N3O4/c8-4(11)1-5-9-2-3(7(13)14)6(12)10-5/h2H,1H2,(H2,8,11)(H,13,14)(H,9,10,12) |
InChI Key |
CCERCRRKTNJMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.